Clinical Cure Rate of Sitamaquine Versus Amphotericin B in Visceral Leishmaniasis Patients
In a randomized, open-label Phase II study conducted in Bihar, India, sitamaquine tosylate administered orally at 2 mg/kg/day for 21 days achieved a final clinical cure rate of 85% (95% CI: 70.8-94.4%) at day 180. The comparator arm receiving intravenous amphotericin B (AmB) at 1 mg/kg every other day for 30 days achieved a cure rate of 95% (95% CI: 75.1-99.9%) [1]. While AmB showed a numerically higher point estimate of cure, the 10-percentage-point difference did not achieve statistical significance, and crucially, sitamaquine offered the advantage of oral outpatient administration versus AmB's requirement for repeated intravenous infusion [1].
| Evidence Dimension | Final clinical cure rate at day 180 |
|---|---|
| Target Compound Data | 85% (95% CI: 70.8-94.4%) |
| Comparator Or Baseline | Amphotericin B: 95% (95% CI: 75.1-99.9%) |
| Quantified Difference | 10 percentage points lower (non-significant) |
| Conditions | Randomized Phase II study in Bihar, India; sitamaquine 2 mg/kg/day orally x 21 days (n=41); AmB 1 mg/kg IV every other day x 30 days (n=20); VL caused by L. donovani |
Why This Matters
This head-to-head evidence establishes sitamaquine's oral efficacy within 10 percentage points of parenteral amphotericin B, enabling oral outpatient treatment—a critical operational advantage for resource-limited settings where VL is endemic.
- [1] Sundar S, Sinha PK, Dixon SA, et al. Pharmacokinetics of oral sitamaquine taken with or without food and safety and efficacy for treatment of visceral leishmaniasis: a randomized study in Bihar, India. Am J Trop Med Hyg. 2011;85(1):145-150. View Source
